

Application Notes and Protocols for Determining the Optimal Concentration of HG106

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Compound of Interest

Compound Name: HG106

Cat. No.: B6178504

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **HG106** is a potent and specific inhibitor of the cystine/glutamate antiporter SLC7A11.[1][2][3] By blocking the uptake of cystine, **HG106** disrupts the synthesis of glutathione (GSH), a critical intracellular antioxidant. This leads to an accumulation of reactive oxygen species (ROS), inducing oxidative and endoplasmic reticulum (ER) stress, which ultimately triggers apoptosis.[1] Notably, **HG106** has demonstrated enhanced cytotoxic effects in cancer cell lines with KRAS mutations, making it a valuable tool for investigating ferroptosis and developing targeted cancer therapies.[1]

These application notes provide a comprehensive guide to determining the optimal concentration of **HG106** for in vitro cell culture experiments, including detailed protocols for assessing cell viability and confirming the induction of apoptosis.

Mechanism of Action

HG106 exerts its cytotoxic effects by inhibiting SLC7A11, which initiates a cascade of intracellular events culminating in programmed cell death. The inhibition of cystine import leads to depleted glutathione levels, causing a significant increase in reactive oxygen species and subsequent ER stress and mitochondrial dysfunction.[1] This pathway is a key target in cancer research, particularly in KRAS-mutant lung adenocarcinoma.[1][2]



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